molecular formula C9H8N2O B13891496 2-Acetyl-4-aminobenzonitrile

2-Acetyl-4-aminobenzonitrile

Cat. No.: B13891496
M. Wt: 160.17 g/mol
InChI Key: AOUSXPHNUIYNOX-UHFFFAOYSA-N
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Description

2-Acetyl-4-aminobenzonitrile is an organic compound with the molecular formula C9H8N2O It is a derivative of benzonitrile, characterized by the presence of an acetyl group at the second position and an amino group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-4-aminobenzonitrile typically involves the reaction of 4-aminobenzonitrile with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is being explored to make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-4-aminobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Quinazolinone derivatives.

    Reduction: 2-Acetyl-4-aminobenzylamine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Acetyl-4-aminobenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of quinazolinone-based drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Acetyl-4-aminobenzonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2-Acetylbenzonitrile: Lacks the amino group, making it less reactive in certain chemical reactions.

    4-Aminobenzonitrile: Lacks the acetyl group, affecting its chemical properties and reactivity.

    2-Acetyl-4-methylbenzonitrile: Contains a methyl group instead of an amino group, leading to different chemical behavior.

Uniqueness: 2-Acetyl-4-aminobenzonitrile is unique due to the presence of both the acetyl and amino groups, which confer distinct chemical reactivity and potential for diverse applications. This dual functionality makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

2-acetyl-4-aminobenzonitrile

InChI

InChI=1S/C9H8N2O/c1-6(12)9-4-8(11)3-2-7(9)5-10/h2-4H,11H2,1H3

InChI Key

AOUSXPHNUIYNOX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)N)C#N

Origin of Product

United States

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